4-Methoxy-2-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

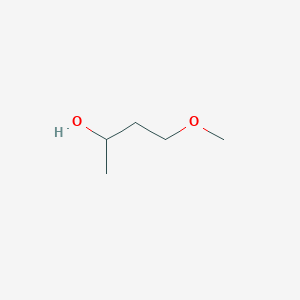

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPUBMTPUYMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505746 | |

| Record name | 4-Methoxybutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41223-27-2 | |

| Record name | 4-Methoxy-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41223-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-2-butanol (CAS No: 41223-27-2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its molecular and physical characteristics, solubility, and chemical reactivity. Experimental protocols for the determination of key physical properties are also detailed.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. This structure imparts properties that make it a subject of interest in various chemical syntheses. A thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different chemical and physical environments.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 41223-27-2 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 162.9 °C at 760 mmHg | [1] |

| Melting Point | -50 °C | [4] |

| Density | 0.903 g/cm³ | [1] |

| Refractive Index | 1.408 | [1] |

| Flash Point | 51.3 °C | [1] |

Solubility

The solubility of a compound is a critical parameter in its application, influencing reaction kinetics, purification, and formulation. Based on its structure, this compound is expected to exhibit good solubility in a range of solvents. The hydroxyl group allows for hydrogen bonding with polar solvents, while the butyl chain provides some nonpolar character.

While specific quantitative solubility data is limited, qualitative information suggests the following:

-

Slightly soluble in: Chloroform, Methanol.[1]

-

Based on the analogous compound 4-methoxy-1-butanol, it is predicted to be highly soluble in polar solvents such as water and moderately soluble in other organic solvents.[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary alcohol and the ether.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid.

-

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an alkene.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, 4-methoxy-2-butanone.

-

Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Spectroscopic Data

At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, the following sections provide predicted spectral characteristics based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (on C2) | ~1.1-1.3 | Doublet | 3H |

| CH (on C2) | ~3.6-3.9 | Multiplet | 1H |

| CH₂ (on C3) | ~1.6-1.8 | Multiplet | 2H |

| CH₂ (on C4) | ~3.4-3.6 | Triplet | 2H |

| OCH₃ | ~3.3 | Singlet | 3H |

| OH | Variable | Singlet (broad) | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃ on C2) | ~23 |

| C2 (CH-OH) | ~67 |

| C3 (CH₂) | ~40 |

| C4 (CH₂-O) | ~72 |

| OCH₃ | ~59 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600-3200 (broad) | Strong |

| C-H Stretch (alkane) | 3000-2850 | Strong |

| C-O Stretch (alcohol) | 1150-1050 | Strong |

| C-O-C Stretch (ether) | 1150-1085 | Strong |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) for this compound would be at m/z = 104.15. Common fragmentation patterns for alcohols and ethers would be expected, including:

-

Loss of a methyl group (CH₃•) from the ether: [M-15]+ at m/z = 89.

-

Loss of a methoxy group (CH₃O•): [M-31]+ at m/z = 73.

-

Alpha-cleavage adjacent to the alcohol: a peak at m/z = 45 corresponding to [CH(OH)CH₃]+.

-

Loss of water (H₂O) from the molecular ion: [M-18]+ at m/z = 86.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Distillation is a common and accurate method for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.[5]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with this compound, ensuring the liquid fills the capillary tube of the stopper.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m_filled).

-

The mass of the liquid is m_liquid = m_filled - m_empty.

-

To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of this compound is then calculated as: Density = m_liquid / V_pycnometer.[6]

Spectroscopic Analysis (General Protocols)

The following are general procedures for obtaining spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, usually tetramethylsilane (TMS), is added.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single line for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

The sample is placed in the IR spectrometer.

-

The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

A dilute solution of the sample in a volatile solvent is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and separation.

-

In the ionization chamber (e.g., using electron ionization), the molecules are fragmented and ionized.

-

The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This compound possesses a combination of physical and chemical properties that make it a versatile compound for chemical synthesis and research. This guide has provided a detailed summary of its key characteristics and outlined the standard experimental procedures for their determination. A comprehensive understanding of these properties is fundamental for any scientist or researcher working with this molecule.

References

- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]

- 4. (2S)-4-methoxybutan-2-ol | C5H12O2 | CID 75481799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]

- 6. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 4-Methoxy-2-butanol (CAS 41223-27-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-2-butanol (CAS: 41223-27-2), a versatile organic compound with applications as a solvent in various industries, including paints, coatings, inks, and cleaning products.[1] This document details its physicochemical properties, spectroscopic profile, safety information, and proposed synthetic routes.

Physicochemical Properties

This compound is a colorless liquid.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41223-27-2 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | |

| Boiling Point | 162.9 °C at 760 mmHg | [1][2] |

| Flash Point | 51.3 °C | [1][2] |

| Density | 0.903 g/cm³ | [1][2] |

| Refractive Index | 1.408 | [1][2] |

| Vapor Pressure | 0.723 mmHg at 25°C | [1] |

| pKa (Predicted) | 14.96 ± 0.20 | [1] |

| Melting Point | Not available | [1] |

| Solubility | Miscible with water, alcohols, and ethers. | [1] |

Spectroscopic Characterization

A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section provides predicted spectroscopic data and general experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH-OH |

| ~3.45 | t | 2H | -CH₂-O- |

| ~3.35 | s | 3H | -OCH₃ |

| ~1.70 | m | 2H | -CH₂-CH₂-O- |

| ~1.20 | d | 3H | CH₃-CH- |

| ~2.0-3.0 | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~72.0 | CH₂ | -CH₂-O- |

| ~68.0 | CH | CH-OH |

| ~59.0 | CH₃ | -OCH₃ |

| ~38.0 | CH₂ | -CH₂-CH₂-O- |

| ~23.0 | CH₃ | CH₃-CH- |

A detailed protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired chemical shift reference.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if required.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 2950-2850 | C-H stretch (alkane) |

| 1470-1430 | C-H bend (alkane) |

| 1150-1050 | C-O stretch (ether and alcohol) |

The following protocol is for acquiring an FT-IR spectrum of a liquid sample:

-

Sample Preparation: A neat liquid sample of this compound can be used directly.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an appropriate sampling accessory.

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of the sample onto the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Transmission Method (Salt Plates):

-

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Clean the plates with a dry solvent after use.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 104. Key predicted fragment ions are listed below.

| m/z | Proposed Fragment |

| 89 | [M - CH₃]⁺ |

| 73 | [M - OCH₃]⁺ |

| 59 | [CH(OH)CH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

A typical GC-MS protocol for a volatile organic compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Synthesis of this compound

While several synthetic routes are possible, a common approach involves the hydroboration-oxidation of crotyl methyl ether.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crotyl methyl ether in anhydrous tetrahydrofuran (THF).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for several hours to ensure complete hydroboration.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂).

-

Workup: After the oxidation is complete, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Workflow

A general workflow for the characterization of a synthesized or procured sample of this compound is outlined below.

Safety Information

This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

References

Spectroscopic Analysis of 4-Methoxy-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 4-Methoxy-2-butanol (CAS No. 41223-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed to guide researchers in their own analytical work. The information is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure

IUPAC Name: 4-methoxybutan-2-ol Molecular Formula: C₅H₁₂O₂ Molecular Weight: 104.15 g/mol Chemical Structure:

OH | CH₃ - CH - CH₂ - CH₂ - O - CH₃

Predicted Spectroscopic Data

The following data has been predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH-OH (C2-H) |

| ~3.45 | t | 2H | CH₂-O (C4-H) |

| ~3.35 | s | 3H | O-CH₃ |

| ~1.70 | m | 1H | CH₂ (C3-Hₐ) |

| ~1.55 | m | 1H | CH₂ (C3-Hₑ) |

| ~1.20 | d | 3H | CH-CH₃ (C1-H) |

| (Broad) | s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~72.5 | C4 |

| ~68.0 | C2 |

| ~59.0 | O-CH₃ |

| ~40.0 | C3 |

| ~23.5 | C1 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| 1470-1430 | Medium | C-H Bend (Alkyl) |

| 1120-1050 | Strong | C-O Stretch (Ether & Secondary Alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment Ion | Notes |

| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) - Likely low abundance. |

| 89 | [M - CH₃]⁺ | Loss of a methyl group. |

| 73 | [M - OCH₃]⁺ | Loss of a methoxy group. |

| 59 | [CH₃-O-CH₂]⁺ | Alpha-cleavage product. |

| 45 | [CH(OH)CH₃]⁺ | Alpha-cleavage product, often a base peak for 2-alkanols. |

Experimental Protocols

The following sections describe standard methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be averaged to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat this compound would be placed directly onto the ATR crystal (typically diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The sample would be vaporized and separated from the solvent on a capillary column (e.g., a 30 m DB-5 column). The separated compound would then enter the mass spectrometer, where it would be ionized using a standard Electron Ionization (EI) source at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for instance, from 35 to 200 amu, to detect the molecular ion and resulting fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-butanol from Crotyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 4-methoxy-2-butanol from the starting material, crotyl methyl ether. The synthesis involves a regioselective hydroformylation of the carbon-carbon double bond in crotyl methyl ether to yield an aldehyde intermediate, which is subsequently reduced to the target alcohol. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, expected quantitative data based on analogous reactions, and visualizations of the chemical pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from crotyl methyl ether is achieved through a two-step process:

-

Hydroformylation: Crotyl methyl ether is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically a rhodium or cobalt complex, to introduce a formyl group (-CHO) across the double bond. This reaction can lead to two regioisomeric aldehyde products: 4-methoxy-2-methylbutanal and 5-methoxypentanal. The reaction conditions can be optimized to favor the formation of the desired branched aldehyde, 4-methoxy-2-methylbutanal.

-

Reduction: The resulting aldehyde intermediate is then reduced to the corresponding primary alcohol, this compound, using a standard reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

The overall synthetic scheme is depicted below:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the hydroformylation of allyl ethers and the subsequent reduction of aldehydes.[1][2]

Step 1: Rhodium-Catalyzed Hydroformylation of Crotyl Methyl Ether

This procedure outlines the hydroformylation of crotyl methyl ether to produce 4-methoxy-2-methylbutanal. The use of a rhodium catalyst with a suitable phosphine ligand is crucial for achieving high regioselectivity.

Materials:

-

Crotyl methyl ether

-

Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

-

Synthesis gas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and a gas inlet

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with rhodium(I) acetylacetonate dicarbonyl (0.1 mol%) and triphenylphosphine (0.4 mol%).

-

Add anhydrous toluene (solvent) to dissolve the catalyst and ligand.

-

Add crotyl methyl ether (1.0 equivalent) to the catalyst solution.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave three times with synthesis gas.

-

Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the 1:1 CO/H₂ mixture.

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

Remove the reaction mixture and analyze the product distribution by gas chromatography (GC) to determine the conversion and regioselectivity.

-

The crude product, primarily 4-methoxy-2-methylbutanal, can be purified by distillation under reduced pressure or used directly in the next step.

Caption: Experimental workflow for the hydroformylation step.

Step 2: Reduction of 4-Methoxy-2-methylbutanal to this compound

This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride.

Materials:

-

Crude 4-methoxy-2-methylbutanal

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the crude 4-methoxy-2-methylbutanal in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by fractional distillation.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound. The data for the hydroformylation step is based on analogous reactions of similar allyl ethers due to the lack of specific data for crotyl methyl ether.[2]

Table 1: Representative Data for the Hydroformylation of Crotyl Methyl Ether

| Parameter | Value |

| Catalyst | Rh(acac)(CO)₂ / PPh₃ |

| Substrate:Catalyst Ratio | 1000:1 |

| Ligand:Rhodium Ratio | 4:1 |

| Solvent | Toluene |

| Temperature | 100 °C |

| Pressure (CO/H₂) | 40 bar |

| Reaction Time | 18 h |

| Conversion | >95% |

| Regioselectivity (branched:linear) | 85:15 |

| Yield of 4-methoxy-2-methylbutanal | ~80% (Estimated) |

Table 2: Representative Data for the Reduction of 4-Methoxy-2-methylbutanal

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 h |

| Yield of this compound | >95% |

Characterization of this compound

The final product can be characterized by standard spectroscopic methods.

Table 3: Spectroscopic Data for this compound [3][4]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.80 (m, 1H, -CH(OH)-), 3.50 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 1.65 (m, 2H, -CH₂-CH(OH)-), 1.15 (d, 3H, -CH(OH)CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 70.5, 67.8, 58.9, 39.2, 23.6 |

| IR (neat) | ν (cm⁻¹): 3400 (br, O-H), 2970, 2930, 2870 (C-H), 1120 (C-O) |

| Mass Spec (EI) | m/z: 104 (M⁺), 89, 71, 59, 45 |

Logical Relationships in Regioselective Hydroformylation

The regioselectivity of the hydroformylation reaction is a critical factor in this synthesis. The choice of catalyst and ligand significantly influences the ratio of the branched (desired) to the linear (undesired) aldehyde product.

Caption: Key factors influencing the regioselectivity of the hydroformylation reaction.

Conclusion

The synthesis of this compound from crotyl methyl ether via a two-step hydroformylation and reduction sequence is a viable and efficient method. Careful control of the hydroformylation conditions, particularly the choice of catalyst and ligand, is essential for achieving high regioselectivity towards the desired branched aldehyde intermediate. The subsequent reduction of the aldehyde to the final alcohol product is a high-yielding and straightforward transformation. This technical guide provides the necessary detailed protocols and expected outcomes to assist researchers in the successful synthesis of this valuable chemical intermediate.

References

IUPAC name and structure of 4-Methoxy-2-butanol

An In-depth Technical Guide to 4-Methoxy-2-butanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols relevant to its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

The compound commonly referred to as this compound has the systematic IUPAC name 4-methoxybutan-2-ol .[1][2][3] It is an organic compound classified as a substituted alcohol. The molecular structure consists of a four-carbon butane chain with a hydroxyl group (-OH) located on the second carbon atom and a methoxy group (-OCH₃) on the fourth carbon atom.

The molecular formula for 4-methoxybutan-2-ol is C₅H₁₂O₂.[1][4][5]

Caption: Chemical structure of 4-methoxybutan-2-ol.

Physicochemical Properties

A summary of the key quantitative data for 4-methoxybutan-2-ol is presented in the table below. This information is crucial for its application in chemical synthesis and for predicting its behavior in various experimental conditions.

| Property | Value | Reference |

| IUPAC Name | 4-methoxybutan-2-ol | [1] |

| CAS Registry Number | 41223-27-2 | [1][5][6] |

| Molecular Formula | C₅H₁₂O₂ | [1][4][5] |

| Molecular Weight | 104.15 g/mol | [1][4][5] |

| Boiling Point | Approximately 140 °C | [4] |

| Melting Point | Approximately -50 °C | [4] |

| InChIKey | METPUBMTPUYMGR-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. General methods include the alkylation of 2-butanol with methanol, transesterification reactions, and the hydrolysis of methoxy butyl esters.[4] A common synthetic strategy for producing alcohols with specific stereochemistry is the hydroboration-oxidation of an alkene precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted butanol via the hydroboration-oxidation of a corresponding butene. This method is a cornerstone of modern organic synthesis for producing alcohols with high regio- and stereoselectivity.

Caption: Generalized workflow for alcohol synthesis.

Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation

The following protocol is a representative example for the synthesis of a chiral alcohol, adapted from established methodologies for the asymmetric hydroboration-oxidation of alkenes.[7] This specific protocol describes the synthesis of a chiral 3-methoxy-2-butanol from 2-methoxy-2-butene and can be conceptually applied to similar precursors.

Objective: To synthesize an enantiomerically enriched alcohol from an alkene precursor.

Materials:

-

Alkene (e.g., 2-methoxy-2-butene, 1.0 equivalent)

-

Chiral borane reagent (e.g., Ipc₂BH or IpcBH₂, 1.1 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the chiral borane reagent in an anhydrous solvent.

-

Hydroboration: The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C) to ensure high enantioselectivity.[7] The alkene is then added dropwise to the stirred borane solution over a period of 15-30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours to allow for the complete formation of the trialkylborane intermediate.[7]

-

Oxidation: After the hydroboration is complete, the reaction is carefully quenched by the slow addition of water. The temperature is then brought to 0 °C, and the aqueous sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide. The addition of H₂O₂ is often exothermic and should be controlled to maintain the reaction temperature below 40-50 °C.

-

Work-up: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours to ensure complete oxidation.[7] After cooling to room temperature, the aqueous layer is saturated with potassium carbonate to facilitate phase separation.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.[7]

Safety and Handling

4-methoxybutan-2-ol is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.

References

- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H12O2) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Buy this compound (EVT-389827) | 41223-27-2 [evitachem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 41223-27-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-butanol, a key intermediate and solvent in various chemical and pharmaceutical applications. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a less polar methoxy (-OCH3) group and hydrocarbon backbone. This amphiphilic nature suggests a broad solubility in a range of organic solvents.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and the general behavior of similar glycol ethers indicate high miscibility with a wide array of common organic solvents.[2][3] The following table summarizes the expected miscibility of this compound in various classes of organic solvents. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

| Solvent Class | Representative Solvents | Expected Miscibility with this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol, n-Butanol | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with other alcohols.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polar carbonyl group of ketones can interact favorably with the polar groups of this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters are moderately polar and can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in this compound is compatible with other ether solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | The non-polar hydrocarbon portion of this compound allows for favorable van der Waals interactions with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Miscible | Solubility will depend on the chain length of the hydrocarbon. The non-polar nature of these solvents interacts well with the butyl chain of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid analyte like this compound in an organic solvent. This method is a reliable and widely used technique for establishing quantitative solubility data.[5][6][7]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with airtight seals

-

Analytical balance (accurate to at least 0.1 mg)

-

Pipettes and syringes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the organic solvent to a clean, dry glass vial.

-

Gradually add this compound to the solvent while continuously stirring or shaking.

-

Continue adding the solute until a slight excess of the undissolved phase is observed, ensuring the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately pass the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance (W1).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W2).

-

Carefully evaporate the solvent in a drying oven set at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it (W3).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculations:

-

Weight of the solvent: W_solvent = W2 - W3

-

Weight of the solute (this compound): W_solute = W3 - W1

-

Solubility ( g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

Health and Safety Considerations for 4-Methoxy-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 4-Methoxy-2-butanol (CAS No. 41223-27-2). The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41223-27-2 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₂O₂ | [1][2][5] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | Approximately 162.9 °C at 760 mmHg | [2][5] |

| Flash Point | Approximately 51.3 °C | [2][5] |

| Density | Approximately 0.903 g/cm³ | [2][5] |

| Refractive Index | Approximately 1.408 | [2][5] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is associated with skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

A logical workflow for hazard identification and subsequent safety measures is outlined in the diagram below.

Figure 1: Logical workflow for chemical safety assessment.

Toxicological Information

For comparative purposes, toxicological data for a related isomer, 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3), is provided in Table 2. It is crucial to note that this data is for a different, though structurally similar, compound and should be used with caution as a potential indicator of toxicity.

Table 2: Acute Toxicity Data for 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | 4380 mg/kg | [7] |

| Oral LD50 | Mouse | 5830 mg/kg | [7] |

| Dermal LD50 | Rat | >2000 mg/kg | [7][8] |

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound.

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not available, the following sections describe the standard OECD guidelines that would likely be followed for assessing its acute toxicity and irritation potential.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[9][10][11][12]

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.[9][10]

-

Sighting Study: An initial sighting study is conducted with a single animal to determine the appropriate starting dose for the main study. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[12][13]

-

Main Study: Groups of at least five animals are administered the substance by gavage at the selected dose levels.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]

-

Endpoint: The test identifies a dose that causes evident toxicity without mortality and a dose that causes no more than one death, allowing for classification of the substance according to the GHS.[12]

The experimental workflow for a typical acute oral toxicity study is depicted below.

Figure 2: Workflow for OECD 420 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[14][15][16][17][18]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[15][16]

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[15] An untreated area of skin serves as a control.[16]

-

Exposure: The test substance is held in contact with the skin for 4 hours using a porous gauze dressing.[16]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[15][18]

-

Scoring: The severity of skin reactions is graded according to a numerical scoring system.[15]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[19][20][21][22][23]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.[19][23]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[19][23]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.[21][23]

-

Scoring: Ocular lesions are scored according to a standardized system to determine the irritation potential.[22]

The decision-making process for in vivo irritation testing is illustrated below.

Figure 3: Sequential testing strategy for irritation assessment.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.

Handling and Storage

-

Handle in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazards from Combustion: May produce irritating and toxic gases in a fire.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

This guide is intended for informational purposes only and should not be a substitute for professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 41223-27-2,this compound | lookchem [lookchem.com]

- 3. CAS NO. 41223-27-2 | this compound | C5H12O2 [localpharmaguide.com]

- 4. This compound | 41223-27-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. carlroth.com [carlroth.com]

- 9. oecd.org [oecd.org]

- 10. testinglab.com [testinglab.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 21. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Commercial Availability and Sourcing of 4-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-2-butanol, a key chemical intermediate, focusing on its commercial availability, supplier information, and essential technical data for procurement and laboratory use. This document is intended to assist researchers and chemical procurement specialists in making informed sourcing decisions.

Chemical Identification and Properties

This compound, identified by the CAS number 41223-27-2, is an organic compound belonging to the class of alcohols.[1][][3] Its structure features a butanol backbone with a methoxy group substitution. This bifunctional nature makes it a versatile building block in various chemical syntheses.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 41223-27-2[1][][3] |

| IUPAC Name | 4-methoxybutan-2-ol[][4] |

| Molecular Formula | C₅H₁₂O₂[][3] |

| Molecular Weight | 104.15 g/mol [][3][5] |

| Synonyms | 1-Methoxy-3-hydroxybutane, 4-methoxy-butanol-(2)[3] |

| InChI Key | METPUBMTPUYMGR-UHFFFAOYSA-N[][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 162.9 °C at 760 mmHg[][3] |

| Density | 0.903 g/cm³[][3] |

| Flash Point | 51.3 °C[3] |

| Refractive Index | 1.408[3] |

| LogP | 0.40370[3] |

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically in research and bulk quantities. Purity levels commonly range from 95% to over 99%. The following table summarizes known suppliers and their typical offerings. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

Table 3: Selected Suppliers of this compound

| Supplier | Purity Offered | Notes |

|---|---|---|

| BOC Sciences | 95%[] | A global supplier of research chemicals and pharmaceutical ingredients.[] |

| Dayang Chem (Hangzhou) Co., Ltd. | 95%, 99%[3] | Listed as a supplier on chemical marketplace platforms.[1][3] |

| Hangzhou J&H Chemical Co., Ltd. | 99%[3] | Manufacturer and supplier listed on Guidechem.[3] |

| Shanghai Meicheng Chemical Co., Ltd. | Inquire | Listed as a supplier on Guidechem.[3] |

| Antimex Chemical Limited | 99%[3] | Listed as a supplier on Guidechem.[3] |

| EvitaChem | Inquire | Lists this compound in their catalog.[5] |

Sourcing and Quality Control Workflow

The procurement and validation of chemical reagents is a critical process in research and development. The following diagram illustrates a typical workflow for sourcing a compound like this compound and ensuring its quality meets experimental requirements.

Caption: Workflow for sourcing and validating a commercial chemical.

Protocol for Quality Verification

Upon receipt of this compound, it is imperative to verify its identity and purity, especially for sensitive applications in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.

Objective: To confirm the identity and estimate the purity of a commercially sourced sample of this compound.

Principle: The sample is volatilized and separated by gas chromatography based on its boiling point and affinity for the GC column stationary phase. The separated components are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity, while the GC peak area provides a semi-quantitative measure of purity.

Materials and Reagents:

-

Sample of this compound

-

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

-

Autosampler vials with septa

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Standard non-polar capillary column (e.g., DB-5ms or equivalent)

-

High-purity Helium carrier gas

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample by dissolving ~10 µL of the material in 1 mL of the chosen solvent in a clean vial. This corresponds to a concentration of approximately 1%.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the solution to a GC-MS autosampler vial.

-

-

Instrument Setup (Typical Conditions):

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 220°C.

-

Hold: Maintain 220°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-200.

-

Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectra of any eluting peaks.

-

Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum from a trusted database (e.g., NIST). The fragmentation pattern should match the reference for 4-methoxybutan-2-ol.

-

Purity Estimation: Integrate the area of all peaks in the TIC. Purity can be estimated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

-

The following diagram illustrates the logical steps of this analytical protocol.

Caption: Logical workflow for GC-MS verification of this compound.

References

Navigating the Thermal Landscape of 4-Methoxy-2-butanol: A Technical Guide to Stability and Decomposition

For Immediate Release

Executive Summary

This guide serves as a crucial resource for researchers, scientists, and drug development professionals by consolidating the theoretical underpinnings of 4-Methoxy-2-butanol's thermal behavior. In the absence of direct experimental data, this paper elucidates the probable decomposition mechanisms and provides robust, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies will empower researchers to precisely characterize the thermal stability and decomposition profile of this compound in a laboratory setting.

Predicted Thermal Decomposition Pathways

The molecular structure of this compound, featuring both a secondary alcohol and a methoxy ether functional group, suggests that its thermal decomposition is likely to proceed through competing or sequential pathways characteristic of both functionalities. At elevated temperatures, the primary decomposition routes are anticipated to be:

-

Dehydration: As a secondary alcohol, this compound is expected to undergo dehydration to form various isomeric methoxybutenes. This elimination reaction is typically acid-catalyzed but can also occur thermally.[1][2][3]

-

C-C Bond Cleavage: Similar to other alcohols, carbon-carbon bond scission can occur at higher temperatures, leading to the formation of smaller radical species that can subsequently recombine or react further.[4][5]

-

C-O Bond Cleavage: The ether linkage presents another potential site for thermal degradation. Cleavage of the C-O bond can occur via radical mechanisms, yielding a variety of smaller oxygenated and hydrocarbon fragments.[6][7]

The following diagram illustrates the potential primary decomposition pathways for this compound.

Quantitative Data Summary

As previously stated, specific quantitative data on the thermal decomposition of this compound is not found in the reviewed literature. To obtain this critical information, the experimental protocols outlined in the subsequent section should be followed. The table below is structured to serve as a template for presenting the data once it has been experimentally determined.

| Parameter | Value | Method | Notes |

| Onset of Decomposition (Tonset) | To be determined | TGA | Temperature at which significant mass loss begins. |

| Temperature of Max Decomposition Rate (Tmax) | To be determined | TGA | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature (Tfinal) | To be determined | TGA | Temperature at which mass loss ceases. |

| Mass Loss (%) at Tmax | To be determined | TGA | Percentage of mass lost at the peak decomposition rate. |

| Total Mass Loss (%) | To be determined | TGA | Total percentage of mass lost during thermal decomposition. |

| Decomposition Enthalpy (ΔHd) | To be determined | DSC | Heat absorbed or released during decomposition. |

| Major Decomposition Products | To be determined | TGA-MS/GC-MS | Identification of volatile decomposition products. |

Experimental Protocols

To elucidate the thermal stability and decomposition profile of this compound, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A high-precision thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or gas chromatograph-mass spectrometer (GC-MS) for evolved gas analysis is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve), and the final decomposition temperature.

-

Quantify the percentage of mass loss at each stage of decomposition.

-

Analyze the evolved gases using the coupled MS or GC-MS to identify the decomposition products.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Identify and integrate the area of any endothermic or exothermic peaks corresponding to decomposition events to calculate the enthalpy of decomposition (ΔHd).

-

The following diagram illustrates a generalized workflow for the experimental determination of thermal stability.

Conclusion

While direct, experimentally-derived data on the thermal stability and decomposition of this compound remains to be published, this guide provides a robust theoretical framework and detailed experimental protocols to address this knowledge gap. By understanding the likely decomposition pathways based on its constituent functional groups and by employing the standardized TGA and DSC methodologies outlined herein, researchers can confidently and accurately characterize the thermal properties of this important chemical intermediate. This will, in turn, facilitate safer handling, optimize reaction conditions, and ensure the quality and stability of downstream products in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Methoxy-2-butanol for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the stereochemical aspects of 4-methoxy-2-butanol, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. The document details the synthesis of the racemic mixture, outlines protocols for chiral resolution, and discusses methods for the characterization of its enantiomers. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging chiral molecules for the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction to this compound and its Stereochemistry

This compound is a C5 organic compound containing both an ether and a secondary alcohol functional group. Its molecular structure features a single stereocenter at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a methoxyethyl group. Consequently, this compound exists as a pair of enantiomers: (R)-4-methoxy-2-butanol and (S)-4-methoxy-2-butanol.

The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. In the context of drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to synthesize and isolate enantiomerically pure forms of chiral building blocks like this compound is of paramount importance. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and other pharmacokinetic properties.

This guide will explore the synthesis of racemic this compound and delve into established methodologies for the separation and characterization of its stereoisomers.

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the hydroboration-oxidation of crotyl methyl ether. This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the desired 2-butanol derivative.

Experimental Protocol: Hydroboration-Oxidation of Crotyl Methyl Ether

This protocol is based on the established procedure for the hydroboration-oxidation of alkenes.[1][2][3][4][5]

Materials:

-

Crotyl methyl ether

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Hydroboration:

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Add crotyl methyl ether to the flask, followed by anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide is exothermic. Maintain vigorous stirring and control the rate of addition to keep the temperature below 40 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure racemic this compound.

-

Diagram: Synthesis of Racemic this compound

Caption: Reaction pathway for the synthesis of racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of racemic this compound can be achieved through chiral resolution. Enzymatic kinetic resolution is a particularly effective method for this purpose, leveraging the stereoselectivity of enzymes to preferentially react with one enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on the successful enzymatic resolution of other secondary alcohols.[6] The selection of the specific lipase and reaction conditions may require optimization for this compound.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To a dry flask, add racemic this compound, the anhydrous organic solvent, and the acyl donor (typically in a 1:2 to 1:5 molar ratio of alcohol to acyl donor).

-

Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).

-

If necessary, add activated molecular sieves to maintain anhydrous conditions.

-

-

Enzymatic Acylation:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

-

The resulting mixture contains one enantiomer of this compound and the ester of the other enantiomer. This mixture can be separated by column chromatography.

-

-

Hydrolysis of the Ester (Optional):

-